molecular formula C9H9ClFN B12531983 Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2S)- CAS No. 834155-42-9

Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2S)-

Cat. No.: B12531983
CAS No.: 834155-42-9
M. Wt: 185.62 g/mol
InChI Key: FMIKTPSSIXOIPU-IUCAKERBSA-N
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Description

Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2S)- is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique cyclopropane ring structure, which is substituted with a 4-chlorophenyl group and a fluorine atom. The stereochemistry of the compound is denoted by the (1S,2S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2S)- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2S)- undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The fluorine and chlorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2S)- has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2S)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1R,2R)-: This is the enantiomer of the compound , differing only in its stereochemistry.

    Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2R)-: Another stereoisomer with different spatial arrangement.

    Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1R,2S)-: Yet another stereoisomer with unique properties.

Uniqueness

The (1S,2S) configuration of Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro- imparts specific stereochemical properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its other stereoisomers and valuable for certain applications .

Properties

CAS No.

834155-42-9

Molecular Formula

C9H9ClFN

Molecular Weight

185.62 g/mol

IUPAC Name

(1S,2S)-1-(4-chlorophenyl)-2-fluorocyclopropan-1-amine

InChI

InChI=1S/C9H9ClFN/c10-7-3-1-6(2-4-7)9(12)5-8(9)11/h1-4,8H,5,12H2/t8-,9-/m0/s1

InChI Key

FMIKTPSSIXOIPU-IUCAKERBSA-N

Isomeric SMILES

C1[C@@H]([C@]1(C2=CC=C(C=C2)Cl)N)F

Canonical SMILES

C1C(C1(C2=CC=C(C=C2)Cl)N)F

Origin of Product

United States

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